Cycloheptane
Overview
Description
Cycloheptane is a cycloalkane with the molecular formula C₇H₁₄. It is a colorless, oily liquid with a faint odor, primarily used as a nonpolar solvent in the chemical industry and as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . This compound is notable for its seven-membered ring structure, which imparts unique chemical properties compared to smaller or larger cycloalkanes.
Mechanism of Action
Target of Action
Cycloheptane is a cycloalkane with the molecular formula C7H14 . It is primarily used as a nonpolar solvent in the chemical industry and as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Therefore, its primary targets are the chemical reactions where it acts as a solvent or an intermediate.
Mode of Action
This compound interacts with its targets by participating in chemical reactions. As a solvent, it can dissolve other substances, allowing them to react with each other. As an intermediate, it can participate in chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
This compound may be derived by Clemmensen reduction from cycloheptanone . .
Pharmacokinetics
It’s known that this compound vapour can be irritating to the eyes and may cause respiratory depression if inhaled in large quantity . This suggests that it can be absorbed through the respiratory system and distributed in the body, potentially affecting the respiratory system.
Result of Action
It’s known that exposure to this compound vapour can cause irritation and respiratory depression . These effects are likely due to the interaction of this compound with cellular components in the respiratory system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its physical properties such as boiling point (118.4 °C) and solubility (negligible in water, but very soluble in ethanol and ether) can be affected by temperature and the presence of other substances . These factors can influence how this compound interacts with its targets and the resulting effects.
Biochemical Analysis
Biochemical Properties
Cycloheptane plays a role in biochemical reactions primarily as a nonpolar solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic substances. This compound’s nonpolar nature allows it to interact with hydrophobic regions of proteins and enzymes, potentially affecting their conformation and activity. Specific interactions between this compound and particular enzymes or proteins have not been extensively documented .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. As a nonpolar solvent, this compound can influence cell function by altering the solubility and distribution of hydrophobic molecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are limited .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its role as a solvent. It can facilitate the dissolution of hydrophobic molecules, thereby influencing their availability and interactions with biomolecules. This compound does not directly bind to enzymes or proteins but can affect their activity by altering the local environment and solubility of substrates and cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation and degradation. Long-term effects on cellular function have not been extensively studied, but any observed changes would likely be related to its solvent properties and potential degradation products .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with many solvents, high doses of this compound could potentially lead to toxic or adverse effects, including respiratory and neurological symptoms. Threshold effects and specific toxicities would depend on the route of administration and the duration of exposure .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its nonpolar nature. It can diffuse through cell membranes and accumulate in lipid-rich regions. This compound does not rely on specific transporters or binding proteins but rather moves passively through hydrophobic environments .
Subcellular Localization
This compound’s subcellular localization is influenced by its hydrophobic properties. It tends to accumulate in lipid membranes and other hydrophobic compartments within the cell. This compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles, but its distribution is governed by its solubility in lipid environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane can be synthesized through several methods, including:
Clemmensen Reduction: This method involves the reduction of cycloheptanone using zinc amalgam and hydrochloric acid to produce this compound.
Catalytic Hydrogenation: Cycloheptene can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cycloheptene due to its efficiency and scalability. The process is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Cycloheptane undergoes various chemical reactions, including:
Substitution: Halogenation of this compound can occur under UV light, leading to the formation of cycloheptyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Zinc amalgam, palladium on carbon.
Halogenation Conditions: UV light, halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Cycloheptanone.
Reduction: this compound.
Substitution: Cycloheptyl halides.
Scientific Research Applications
Cycloheptane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid membranes and their interactions due to its hydrophobic nature.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Cycloheptane can be compared with other cycloalkanes such as cyclohexane and cyclooctane:
Cyclohexane (C₆H₁₂): A six-membered ring that is less strained and more stable than this compound. It is widely used as a solvent and in the production of nylon.
Cyclooctane (C₈H₁₆): An eight-membered ring that is more flexible but also more strained than this compound. It is used in the synthesis of various organic compounds.
Uniqueness of this compound: this compound’s seven-membered ring structure places it between the relatively strain-free cyclohexane and the more strained cyclooctane. This intermediate ring size results in unique conformational properties and reactivity patterns, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
cycloheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-2-4-6-7-5-3-1/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGYFMYUHOHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Record name | CYCLOHEPTANE | |
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DSSTOX Substance ID |
DTXSID0074269 | |
Record name | Cycloheptane | |
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Molecular Weight |
98.19 g/mol | |
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Physical Description |
Cycloheptane appears as a colorless oily liquid. Insoluble in water and less dense than water. Flash point 60 °F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [HSDB] | |
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Boiling Point |
245.3 °F at 760 mmHg (USCG, 1999), 118.48 °C at 760 mm Hg | |
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Flash Point |
43 °F (USCG, 1999), 6 °C (43 °F) (Closed cup), <70 °F (<21 °C) (Closed cup) | |
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Solubility |
In water, 30 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, and chloroform | |
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Density |
0.811 (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 20 °C | |
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Vapor Density |
3.3 (Air = 1) | |
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Vapor Pressure |
44 mmHg (USCG, 1999), 21.6 [mmHg], 21.6 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
291-64-5 | |
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Melting Point |
10.4 °F (USCG, 1999), -8.0 °C | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cycloheptane?
A1: this compound has a molecular formula of C7H14 and a molecular weight of 98.19 g/mol.
Q2: What is the preferred conformation of this compound?
A2: Unlike the rigid chair conformation of cyclohexane, this compound exhibits a high degree of conformational flexibility. While several conformations are possible, the twist-chair conformation is generally considered the most stable. This conformation minimizes torsional strain and allows for optimal bond angles. [, , , ]
Q3: How does the ring strain in this compound influence its reactivity?
A4: While this compound is less strained than smaller rings like cyclopropane or cyclobutane, it is more reactive than cyclohexane. This higher reactivity stems from the greater torsional strain associated with the seven-membered ring. [, ]
Q4: What are the common reaction pathways observed for this compound?
A4: this compound can undergo various reactions, including:
- Ring-opening reactions: Skeletal isomerization catalyzed by sulfated zirconia can lead to the formation of methylcyclohexane and other products via a protonated cyclopropane intermediate. []
- Dehydrogenation: this compound can be dehydrogenated to form cycloheptene and other unsaturated derivatives. [, , ]
- Carbon-hydrogen bond activation: Transition metal complexes, like those of rhodium, can activate the C-H bonds of this compound, leading to the formation of cycloheptyl and benzyl complexes. This activation is influenced by factors like the stability of the σ-complex intermediates formed during the reaction. [, ]
Q5: What are the catalytic applications of this compound derivatives?
A6: Although not directly used as catalysts, this compound derivatives can serve as ligands in transition metal complexes with catalytic properties. For example, cobalt(III) complexes containing this compound-fused ligands have been synthesized and characterized. [] These complexes showcase how incorporating this compound units into ligand structures influences metal-ligand bond lengths, spectroscopic properties, and potentially catalytic activity.
Q6: How is computational chemistry employed in understanding this compound chemistry?
A6: Computational methods provide valuable insights into the conformational dynamics and reactivity of this compound.
- Conformational analysis: Techniques like density functional theory (DFT) and molecular mechanics (MM) calculations are employed to map the potential energy surface of this compound and identify its preferred conformations. [, , ]
- Reaction mechanism studies: DFT calculations, often combined with coupled cluster methods, help elucidate reaction mechanisms, such as the carbon-hydrogen bond activation of this compound by transition metal complexes. These calculations provide information on reaction intermediates, transition states, and activation barriers, aiding in understanding the factors influencing reaction rates and selectivity. []
Q7: What are the potential applications of this compound and its derivatives?
A7: this compound and its derivatives find applications in various fields, including:
- Organic synthesis: this compound serves as a starting material for synthesizing more complex molecules. For instance, it can be transformed into this compound-1,2,3,4-tetraols, which are of interest as cyclitol mimetics. []
- Pharmaceuticals: Substituted cycloheptanes have been explored for their potential pharmaceutical activities. For example, 1-benzyl-1-(3′-dimethylaminopropoxy)this compound, known as bencyclane, is a pharmaceutical compound with documented metabolism in rats and humans. [, ]
- Materials science: this compound can potentially be incorporated into polymers or other materials to modify their physical properties. [, ]
Q8: What is the environmental impact of this compound?
A10: While this compound is a hydrocarbon, detailed information on its environmental fate, persistence, bioaccumulation potential, and toxicity is limited. Further ecotoxicological studies are needed to fully assess its environmental impact and guide responsible use and disposal practices. []
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